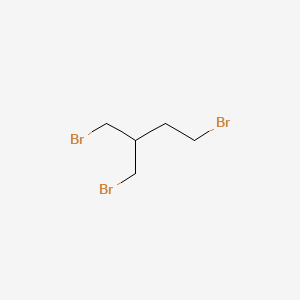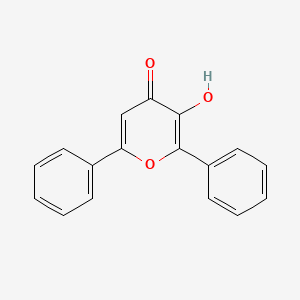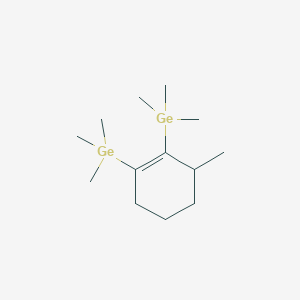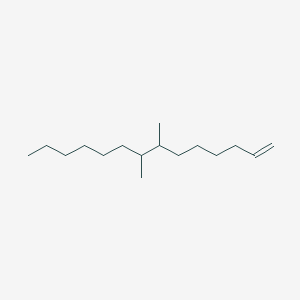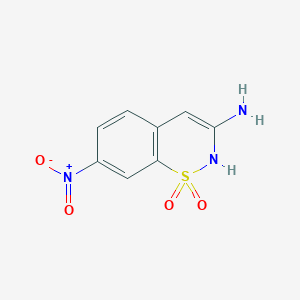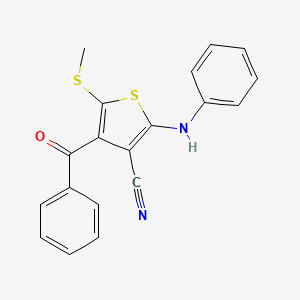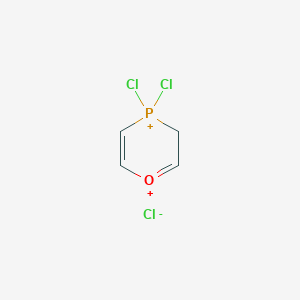
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is a chemical compound with the molecular formula C3H4Cl2O2P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride typically involves the reaction of phosphorus trichloride (PCl3) with an appropriate diol or alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
PCl3+Diol→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride exerts its effects involves its ability to interact with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4-dichloro-3H-1,2-oxaphosphinine-1,2-diium;chloride
- 4,4-dichloro-3H-1,3-oxaphosphinine-1,3-diium;chloride
Uniqueness
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is unique due to its specific ring structure and the position of the chlorine atoms. This structural uniqueness imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
114219-86-2 |
|---|---|
Molecular Formula |
C4H5Cl3OP+ |
Molecular Weight |
206.41 g/mol |
IUPAC Name |
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride |
InChI |
InChI=1S/C4H5Cl2OP.ClH/c5-8(6)3-1-7-2-4-8;/h1-3H,4H2;1H/q+2;/p-1 |
InChI Key |
CESPQWKWDMBAPI-UHFFFAOYSA-M |
Canonical SMILES |
C1C=[O+]C=C[P+]1(Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
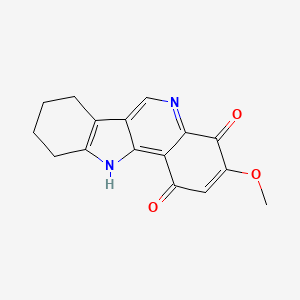
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)

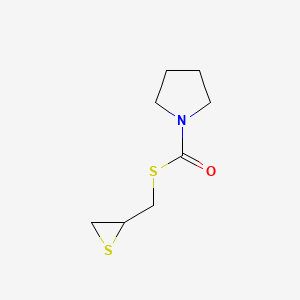
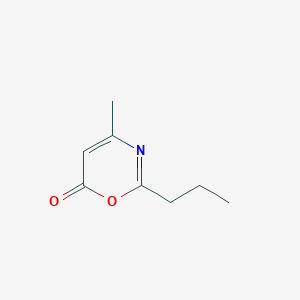
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
